molecular formula C20H17NOS B3630193 N-[3-(methylthio)phenyl]-2-biphenylcarboxamide

N-[3-(methylthio)phenyl]-2-biphenylcarboxamide

Cat. No.: B3630193
M. Wt: 319.4 g/mol
InChI Key: VLIWKBIPOAHMTB-UHFFFAOYSA-N
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Description

The compound “N-[3-(methylthio)phenyl]-2-biphenylcarboxamide” is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzamide compounds are often synthesized from benzoic acid or its derivatives and amine derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as elemental analyses and single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, N-substituted hydrazinecarbothioamides react with 2- (bis (methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis (methylthio)acrylate to afford various heterocyclic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound, 3-(Methylthio)phenylboronic acid, is 168.021 Da .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “N-[3-(methylthio)phenyl]-2-biphenylcarboxamide” is not available, similar compounds are known to have various biological activities .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 3-(Methylthio)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and is harmful if swallowed .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-23-17-11-7-10-16(14-17)21-20(22)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWKBIPOAHMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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